molecular formula C29H32N4O6S2 B13742866 (H-Cys-4MbetaNA)2

(H-Cys-4MbetaNA)2

Cat. No.: B13742866
M. Wt: 596.7 g/mol
InChI Key: HNBNBFMISWQNDS-UKOKCHKQSA-N
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Description

The compound (H-Cys-4MbetaNA)2 is a derivative of L-cysteine, a naturally occurring amino acid This compound is characterized by the presence of two cysteine molecules linked to 4-methyl-beta-naphthylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (H-Cys-4MbetaNA)2 typically involves the condensation of L-cysteine with 4-methyl-beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(H-Cys-4MbetaNA)2 undergoes various chemical reactions, including:

    Oxidation: The thiol groups in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(H-Cys-4MbetaNA)2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of protein structure and function due to its ability to form disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (H-Cys-4MbetaNA)2 involves its ability to form disulfide bonds, which can influence the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and amino groups. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Cystine: A naturally occurring dimer of cysteine.

    N-Acetylcysteine: A derivative of cysteine with antioxidant properties.

    Cysteamine: A degradation product of cysteine with therapeutic applications.

Uniqueness

(H-Cys-4MbetaNA)2 is unique due to the presence of the 4-methyl-beta-naphthylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C29H32N4O6S2

Molecular Weight

596.7 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide;formic acid

InChI

InChI=1S/C28H30N4O4S2.CH2O2/c1-35-25-13-19(11-17-7-3-5-9-21(17)25)31-27(33)23(29)15-37-38-16-24(30)28(34)32-20-12-18-8-4-6-10-22(18)26(14-20)36-2;2-1-3/h3-14,23-24H,15-16,29-30H2,1-2H3,(H,31,33)(H,32,34);1H,(H,2,3)/t23-,24-;/m0./s1

InChI Key

HNBNBFMISWQNDS-UKOKCHKQSA-N

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O

Origin of Product

United States

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